Parthenin

Catalog No.
S590871
CAS No.
508-59-8
M.F
C15H18O4
M. Wt
262.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Parthenin

CAS Number

508-59-8

Product Name

Parthenin

IUPAC Name

6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,9b-tetrahydro-3aH-azuleno[8,7-b]furan-2,9-dione

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

InChI

InChI=1S/C15H18O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h6-8,10,12,18H,2,4-5H2,1,3H3

InChI Key

LLQCRTZROWMVOL-UHFFFAOYSA-N

SMILES

CC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C2=C

Synonyms

hymenin, parthenin, parthenin, 3aS-(3aalpha,6beta,6abeta,9beta,9balpha)-isomer

Canonical SMILES

CC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C2=C

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@]3([C@]1(C=CC3=O)O)C)OC(=O)C2=C

Description

The exact mass of the compound Parthenin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Parthenin is a sesquiterpene lactone primarily isolated from the plant Parthenium hysterophorus, commonly known as the congress grass. This compound is characterized by its unique chemical structure, which contributes to its various biological activities and effects on other organisms. Parthenin is known for being genotoxic, allergenic, and an irritant, and it is implicated in dermatitis cases associated with exposure to Parthenium hysterophorus . The compound's structural features include a reactive α-methylene-γ-lactone moiety, which plays a significant role in its biological interactions .

Parthenin undergoes several chemical transformations, including:

  • Dehydration: This reaction can lead to the formation of different derivatives.
  • Reduction: Parthenin can be reduced using various reagents, yielding products with altered biological properties.
  • Alkylation: This involves the introduction of alkyl groups, modifying the compound's reactivity.
  • Addition and Hydroxylation: These reactions can create new functional groups, further diversifying parthenin's chemical profile .

Research has shown that these transformations can influence parthenin's biological activity, making it a subject of interest for synthetic and medicinal chemistry .

Parthenin exhibits a wide range of biological activities:

  • Allelopathy: It affects the growth of neighboring plants, notably inhibiting germination and growth in species like Ageratum conyzoides .
  • Toxicity: Parthenin has been shown to be toxic to various organisms, impacting cellular respiration and enzyme activities in treated plants .
  • Pharmacological Effects: Studies suggest potential uses in pharmacology due to its anti-inflammatory and antimicrobial properties, although more research is needed to fully understand these effects .

The synthesis of parthenin can be achieved through several methods:

  • Extraction from Natural Sources: The primary method involves isolating parthenin from Parthenium hysterophorus through solvent extraction techniques.
  • Chemical Synthesis: Various synthetic routes have been developed, including microwave-assisted synthesis that yields derivatives like anhydroparthenin .
  • Biotransformation: Using microbial systems, parthenin can be modified to produce different analogs with potentially enhanced properties .

These methods highlight the versatility in obtaining parthenin for research and application.

Parthenin has several notable applications:

  • Agricultural Use: Due to its allelopathic properties, parthenin is explored as a natural herbicide to control unwanted plant species .
  • Pharmaceutical Development: Its biological activities make it a candidate for developing new drugs targeting inflammation or microbial infections .
  • Research Tool: Parthenin serves as a model compound for studying sesquiterpene lactones and their interactions in ecological systems .

Studies on parthenin's interactions reveal its complex role in ecosystems:

  • It has been shown to alter the physiological processes of various plants, affecting growth and metabolic pathways .
  • Research indicates that parthenin may interact with specific enzymes and proteins, leading to changes in cellular functions within treated organisms .
  • Its genotoxic properties have raised concerns about environmental impact and safety when used in agricultural settings.

Several compounds share structural similarities with parthenin, each exhibiting unique properties:

Compound NameSourceBiological Activity
CostunolideCostus speciosusAnti-inflammatory, anticancer
LactucinLactuca sativaAntimicrobial, anti-inflammatory
ArtemisininArtemisia annuaAntimalarial
MatrineSophora flavescensAntiviral, anti-inflammatory

Uniqueness of Parthenin

Parthenin stands out due to its specific genotoxic effects and strong allelopathic properties compared to other sesquiterpene lactones. While compounds like costunolide and lactucin also exhibit biological activities, parthenin's role in plant competition and its direct impact on plant physiology are particularly noteworthy. Additionally, its potential applications in both agriculture and pharmacology further emphasize its unique position among similar compounds .

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

262.12050905 g/mol

Monoisotopic Mass

262.12050905 g/mol

Heavy Atom Count

19

UNII

982DJP4W6A

Wikipedia

Parthenin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Modify: 2024-02-18

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